molecular formula C10H9Cl2N3 B14661372 N'-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide CAS No. 39255-57-7

N'-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide

Cat. No.: B14661372
CAS No.: 39255-57-7
M. Wt: 242.10 g/mol
InChI Key: CYBOAWDTDWFSPQ-UHFFFAOYSA-N
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Description

N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dichloro and cyano groups attached to a phenyl ring, along with a dimethylmethanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions . The reaction is carried out in a suitable solvent, such as isopropanol, and may involve the use of glacial acetic acid as a catalyst. The reaction mixture is heated to a specific temperature, often around 150°C, and maintained under these conditions for a set period to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. This method involves the use of a microwave synthesizer to heat the reaction mixture, which can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the cyano or dichloro groups.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano or dichloro positions, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets involved are still under investigation, but it is believed that the presence of the cyano and dichloro groups plays a crucial role in its activity .

Comparison with Similar Compounds

N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide can be compared with other similar compounds, such as:

  • N’-(2-Cyano-4-chlorophenyl)-N,N-dimethylmethanimidamide
  • N’-(2,4-Dichlorophenyl)-N,N-dimethylmethanimidamide
  • N’-(2,4-Dichloro-6-methylphenyl)-N,N-dimethylmethanimidamide

These compounds share structural similarities but differ in the substitution pattern on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide unique in its properties and applications .

Properties

CAS No.

39255-57-7

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

N'-(2,4-dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C10H9Cl2N3/c1-15(2)6-14-10-7(5-13)3-8(11)4-9(10)12/h3-4,6H,1-2H3

InChI Key

CYBOAWDTDWFSPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C(C=C(C=C1Cl)Cl)C#N

Origin of Product

United States

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